Methylpentylsulfamoyl chloride
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Overview
Description
Methylpentylsulfamoyl chloride is an organosulfur compound with the chemical formula C6H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a methylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylpentylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of methylpentylamine with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H14NH2+ClSO3H→C6H14ClNO2S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The use of thionyl chloride ensures a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Methylpentylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Methylpentylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methylpentylsulfamoyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Methanesulfonyl Chloride (MsCl):
p-Toluenesulfonyl Chloride (TsCl): Widely used as a reagent for the protection of hydroxyl groups and in the synthesis of sulfonamides.
Uniqueness: Methylpentylsulfamoyl chloride is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other sulfonyl chlorides may not be as effective.
Properties
IUPAC Name |
N-methyl-N-pentylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-4-5-6-8(2)11(7,9)10/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWJDZJJXHDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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